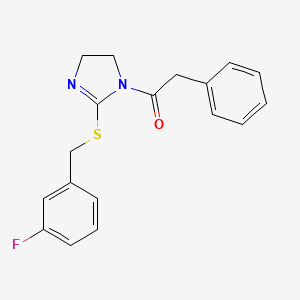

![molecular formula C36H58FeP2 B2604665 (R)-1-[(SP)-2-(二叔丁基膦基)二茂铁基]乙基双(2-甲苯基)膦 CAS No. 849924-76-1](/img/structure/B2604665.png)

(R)-1-[(SP)-2-(二叔丁基膦基)二茂铁基]乙基双(2-甲苯基)膦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

sold in collaboration with Solvias AG

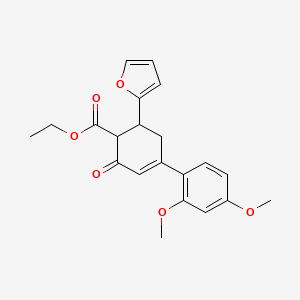

(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a chiral ferrocenyl diphosphine ligand.

科学研究应用

Asymmetric Catalysis

Josiphos SL-J505-2 is widely employed as a chiral ligand in asymmetric catalysis. Its unique structure, featuring a ferrocenyl backbone and two phosphine groups, imparts excellent stereocontrol during chemical reactions. Researchers use it in various transformations, such as asymmetric hydrogenation, Suzuki-Miyaura cross-coupling, and Stille reactions. The ligand’s ability to facilitate enantioselective processes makes it indispensable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Transition Metal-Catalyzed Reactions

The compound’s ferrocenyl-based backbone allows it to coordinate with transition metals effectively. As a result, Josiphos SL-J505-2 serves as a ligand in metal-catalyzed reactions. It enhances the reactivity of metal complexes, enabling transformations like C-C bond formation, C-H activation, and cross-coupling reactions. Researchers appreciate its stability, ease of handling, and compatibility with various metal catalysts .

Palladium-Catalyzed Cross-Coupling Reactions

Josiphos SL-J505-2 finds extensive use in palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of two different carbon atoms, leading to the formation of complex organic molecules. The ligand’s steric and electronic properties influence the selectivity and efficiency of these transformations. Researchers often employ it in Suzuki-Miyaura, Heck, and Sonogashira reactions .

Hydrogenation Reactions

Hydrogenation, the addition of hydrogen to unsaturated compounds, is a fundamental process in organic synthesis. Josiphos SL-J505-2 acts as a ligand in asymmetric hydrogenation reactions. It enables the reduction of various functional groups, including ketones, imines, and olefins, with high enantioselectivity. The compound’s versatility makes it valuable for constructing chiral building blocks .

Phosphine Ligand for Transition Metals

As a phosphine ligand, Josiphos SL-J505-2 forms stable complexes with transition metals like palladium, rhodium, and iridium. These complexes participate in diverse transformations, such as carbon-carbon bond formation, allylic substitutions, and cycloadditions. The ligand’s robust coordination chemistry and tunable properties contribute to its widespread use in synthetic chemistry .

Organic Synthesis and Medicinal Chemistry

Josiphos SL-J505-2 plays a vital role in the synthesis of complex organic molecules. Its chiral nature allows chemists to create enantiopure compounds, essential for drug development. Medicinal chemists utilize it in the preparation of chiral intermediates and natural product derivatives. Additionally, the compound’s stability and compatibility with various reaction conditions make it a valuable tool in drug discovery .

属性

InChI |

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m1../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYQALCGVODLB-MQWQBNKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Josiphos SL-J505-2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2604582.png)

![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)

![(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2604589.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2604595.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2604600.png)

![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2604603.png)

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)